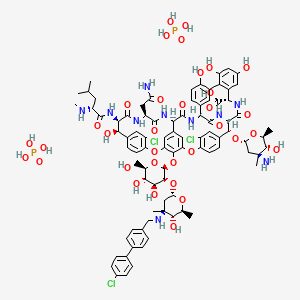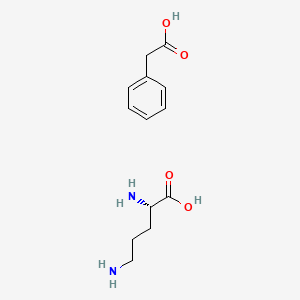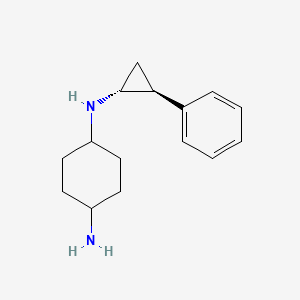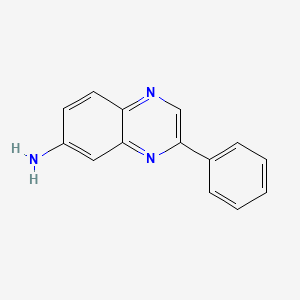
3-Phenylquinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peshawaraquinone (PAQ) is a naturally occurring compound isolated from the plant Fernandoa adenophylla. It is known for its significant anti-inflammatory properties and has been traditionally used for pain relief . PAQ is a quinoxaline derivative and has shown potential as a neuroprotective agent, targeting dopamine neurons and activating reticulum endoplasmic ryanodine receptor channels .
Biochemical Analysis
Biochemical Properties
Quinoxalines, the parent compounds of 3-Phenylquinoxalin-6-amine, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoxaline derivative.
Cellular Effects
Some quinoxaline derivatives have been found to exhibit cytotoxic activity against certain types of cancer cells . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxalines and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar compounds have been studied .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. The dosage effects of similar compounds have been studied in various animal models .
Metabolic Pathways
Quinoxalines and their derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Transport and Distribution
Similar compounds have been studied for their transport and distribution characteristics .
Subcellular Localization
The subcellular localization of proteins and other biomolecules is an active area of research, with various tools and techniques being developed for this purpose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAQ involves a three-step process:
Formation of Dialdehyde Monomer: The initial step involves the synthesis of a dialdehyde monomer.
Poly(azomethine) Formation: The dialdehyde monomer undergoes a condensation reaction to form poly(azomethine) (PA).
Poly(azomethine-quinoline) Formation: Finally, PA undergoes further condensation to form poly(azomethine-quinoline) (PAQ).
Industrial Production Methods
Industrial production of PAQ can involve the use of multi-walled carbon nanotube (MWCNT) substrates. The process includes constant magnetic stirring to allow 1,4-anthraquinone to accumulate on MWCNT substrates via π–π interactions, forming poly(anthraquinone)/multi-walled carbon nanotube composites .
Chemical Reactions Analysis
Types of Reactions
PAQ undergoes various chemical reactions, including:
Condensation Reactions: Formation of PAQ from poly(azomethine) involves condensation reactions.
Oxidation and Reduction: PAQ can participate in redox reactions, particularly in the context of carbon dioxide capture.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and amines under acidic or basic conditions.
Redox Reactions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
Poly(azomethine-quinoline): The primary product formed from the condensation reactions.
Carbon Dioxide Capture Composites: Formed during the redox reactions involving PAQ and MWCNTs.
Scientific Research Applications
PAQ has a wide range of scientific research applications:
Mechanism of Action
PAQ exerts its effects through several mechanisms:
Anti-inflammatory Action: Inhibits hemolysis of red blood cells and reduces ear edema in vivo.
Neuroprotective Action: Targets dopamine neurons and activates reticulum endoplasmic ryanodine receptor channels.
Autophagy-Dependent Degradation: PAQ’s autophagosome-tethering compounds (ATTECs) selectively catalyze the degradation of disease-causing substrates through autophagy.
Comparison with Similar Compounds
PAQ can be compared with other quinoxaline derivatives and neuroprotective agents:
Quinoxaline Derivatives: Similar compounds include other quinoxaline-based neuroprotective agents.
Neuroprotective Agents: PAQ is unique in its dual action on dopamine neurons and reticulum endoplasmic ryanodine receptor channels.
List of Similar Compounds
Piperaquine: An antimalarial agent with a similar quinoxaline structure.
Other Quinoxaline Derivatives: Various quinoxaline-based compounds used in electronic and photophysical applications.
PAQ stands out due to its unique combination of anti-inflammatory, neuroprotective, and autophagy-dependent degradation properties, making it a versatile compound with significant potential in multiple fields of research and industry.
Properties
IUPAC Name |
3-phenylquinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTJRYBJJULOGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
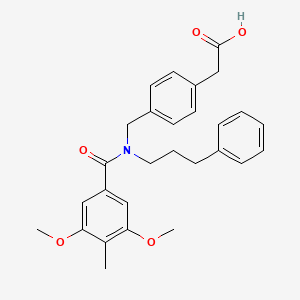

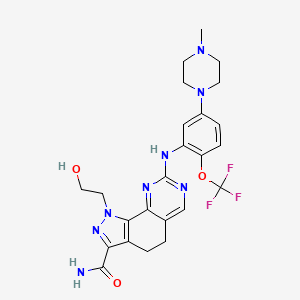


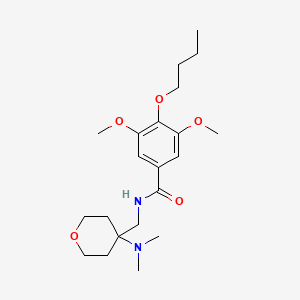
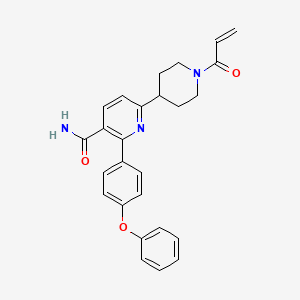
![(E)-but-2-enedioic acid;1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B609764.png)

![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)
